

PF-00356231 Hydrochloride: A Potent Matrix Metalloproteinase Inhibitor - A Technical Overview

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Compound of Interest

Compound Name: PF-00356231 hydrochloride

Cat. No.: B10818730

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Abstract

PF-00356231 hydrochloride is a potent, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This technical guide provides a comprehensive overview of the available scientific information on PF-00356231, focusing on its discovery, mechanism of action, and key in vitro activity. While a detailed development history and extensive experimental protocols are not publicly available, this document synthesizes the existing data to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction

Matrix metalloproteinases (MMPs) play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in the pathogenesis of numerous diseases, such as cancer, arthritis, and cardiovascular disorders. This has led to significant efforts in the pharmaceutical industry to develop MMP inhibitors as potential therapeutic agents. **PF-00356231 hydrochloride** emerged from these efforts as a selective inhibitor of several MMPs.

Discovery and Origins

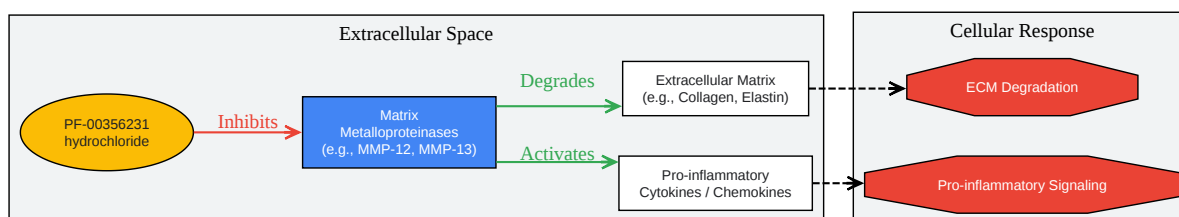
While specific details regarding the comprehensive discovery and development history of **PF-00356231 hydrochloride** by Pfizer are not extensively documented in publicly accessible literature, its origins can be traced back to research focused on identifying novel, non-peptidic inhibitors of MMPs. A key scientific publication in 2004 by Morales R. and colleagues in the *Journal of Molecular Biology* described the crystal structures of novel non-peptidic, non-zinc chelating inhibitors, including a compound closely related to PF-00356231, bound to MMP-12. This indicates that the compound was synthesized and undergoing preclinical evaluation around this period.

Mechanism of Action

PF-00356231 hydrochloride exerts its inhibitory effect by binding to the active site of MMPs. It is classified as a non-peptidic and non-zinc chelating ligand, distinguishing it from many early-generation MMP inhibitors that relied on zinc chelation for their activity. The binding of PF-00356231 to the enzyme's catalytic domain prevents the binding and subsequent cleavage of its natural substrates, thereby inhibiting tissue degradation and remodeling processes mediated by these enzymes.

Signaling Pathway

The primary signaling pathway influenced by PF-00356231 is the inhibition of the enzymatic activity of specific MMPs. This, in turn, modulates downstream events that are dependent on MMP-mediated processing of signaling molecules and extracellular matrix components.



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Figure 1: Simplified signaling pathway showing the inhibitory action of PF-00356231 on MMPs.

Quantitative Data

The inhibitory activity of **PF-00356231 hydrochloride** against a panel of MMPs has been characterized, with IC50 values reported in various sources.

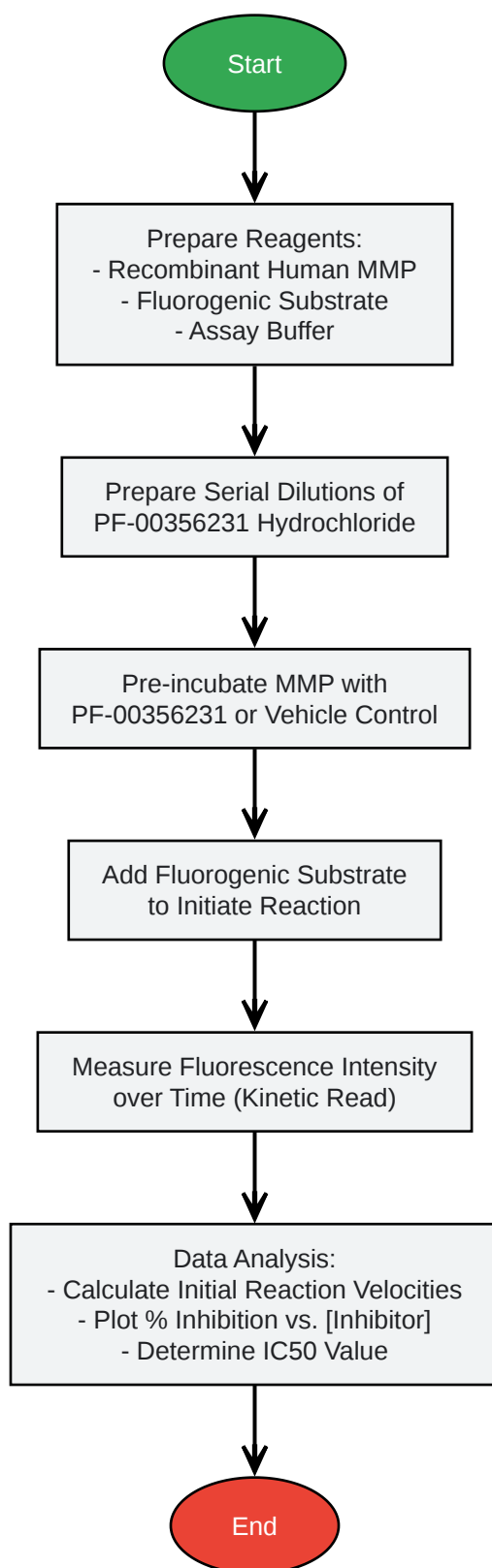
Target MMP	IC50 (μM)
MMP-12	1.4
MMP-13	0.00065
MMP-3	0.39
MMP-8	1.7
MMP-9	0.98

Note: These values are compiled from commercially available data sheets and may vary depending on the specific assay conditions.

Experimental Protocols

Detailed experimental protocols for the discovery and development of PF-00356231 are proprietary and not publicly available. However, a general workflow for assessing the in vitro efficacy of an MMP inhibitor is outlined below.

General MMP Inhibition Assay Workflow



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Figure 2: Generalized workflow for an in vitro MMP inhibition assay.

Development Status

Based on the limited publicly available information, the clinical development status of **PF-00356231 hydrochloride** is unclear. There are no readily accessible records of this compound entering clinical trials. It is possible that its development was discontinued during the preclinical phase for various reasons, which is a common outcome in the drug development process.

Conclusion

PF-00356231 hydrochloride is a potent and selective inhibitor of several matrix metalloproteinases, with notable in vitro activity. While its detailed discovery and development history remain largely undisclosed, the available data highlight its potential as a chemical tool for studying the roles of specific MMPs in health and disease. Further research would be necessary to fully elucidate its therapeutic potential. This technical guide provides a consolidated source of the current knowledge on this compound to aid researchers in their investigations.

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